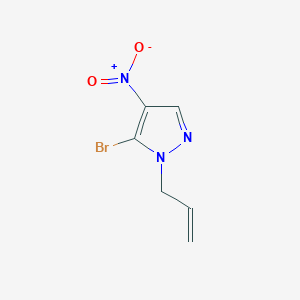

1-Allyl-5-bromo-4-nitro-1H-pyrazole

Description

General Overview of Pyrazole (B372694) Chemistry and Derivatives

Significance of Pyrazole Ring System in Organic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in organic and medicinal chemistry. mdpi.comwisdomlib.org This structural motif is valued for its synthetic accessibility and diverse chemical reactivity. globalresearchonline.net The pyrazole nucleus is an aromatic system, a feature that contributes to the stability of its derivatives. wisdomlib.org Its two nitrogen atoms provide sites for various chemical modifications, with one being "pyrrole-like" and the other "pyridine-like," allowing it to react with both acids and bases. mdpi.com This versatility has led to the use of pyrazole derivatives in a wide array of applications, including supramolecular chemistry, polymers, and as cosmetic colorings and UV stabilizers. mdpi.com

The significance of pyrazoles is particularly pronounced in medicinal chemistry, where they serve as a scaffold for a multitude of pharmacologically active agents. mdpi.comglobalresearchonline.net Molecules containing the pyrazole ring have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.comnih.gov

Importance of Nitropyrazole Derivatives in Energetic Materials and Medicinal Chemistry

The introduction of a nitro group (–NO₂) onto the pyrazole ring gives rise to nitropyrazoles, a class of compounds with significant applications in both energetic materials and medicinal chemistry. nih.govnih.gov In the realm of energetic materials, nitropyrazole-based compounds are sought after for their high heats of formation, high density, and tunable thermal stability and detonation performance. nih.govnih.gov These characteristics make them promising candidates for use in explosives, propellants, and pyrotechnics. nih.gov The number and position of nitro groups, along with other substituents on the pyrazole ring, can be tailored to achieve a balance between high energy output and low sensitivity, a key objective in the development of modern energetic materials. nih.govresearchgate.net

In medicinal chemistry, nitro-containing heterocyclic compounds have been extensively investigated for their therapeutic potential. nih.gov The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the pyrazole ring, influencing the molecule's biological activity. rsc.org Nitroaromatic compounds, including nitropyrazoles, are known to exhibit a range of biological effects, such as antibacterial and antiparasitic activities. nih.gov Their mechanism often involves intracellular reduction of the nitro group to form reactive radical species that can interact with cellular components. nih.gov

Specific Context of 1-Allyl-5-bromo-4-nitro-1H-pyrazole within Pyrazole Research

Structural Features and Nomenclature

This compound is a substituted pyrazole with the molecular formula C₆H₆BrN₃O₂. achemblock.com Its structure consists of a central pyrazole ring with three distinct functional groups attached at specific positions:

An allyl group (–CH₂–CH=CH₂) is attached to the nitrogen atom at position 1.

A bromo group (–Br) is located at position 5.

A nitro group (–NO₂) is positioned at position 4.

The systematic IUPAC name for this compound is this compound. achemblock.com An alternative name, 5-bromo-4-nitro-1-prop-2-enylpyrazole, is also used. The nomenclature precisely describes the arrangement of each substituent on the pyrazole core.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound achemblock.com |

| Alternate Name | 5-bromo-4-nitro-1-prop-2-enylpyrazole |

| CAS Number | 1429309-53-4 achemblock.com |

| Molecular Formula | C₆H₆BrN₃O₂ achemblock.com |

| Molecular Weight | 232.04 g/mol achemblock.com |

| SMILES | C=CCN1N=CC(N+[O-])=C1Br achemblock.com |

Distinguishing Characteristics of Allyl, Bromo, and Nitro Substituents on Pyrazole Core

The combination of allyl, bromo, and nitro groups on the pyrazole ring gives this compound its unique chemical properties. Each substituent imparts distinct electronic and steric effects.

Allyl Group: The allyl group at the N1 position is a versatile functional group. The presence of the double bond within the allyl group opens up possibilities for further chemical transformations, such as addition reactions or polymerization. In the context of pyrazole chemistry, N-alkylation with groups like allyl can influence the compound's lipophilicity and metabolic stability.

Bromo Group: The bromine atom at C5 is a halogen substituent. Halogens are known to influence the reactivity and biological activity of heterocyclic compounds. The bromo group is electron-withdrawing and can participate in halogen bonding, which can affect the crystal packing and intermolecular interactions of the compound. researchgate.net The bromine atom can also serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the pyrazole ring. growingscience.com

Nitro Group: The nitro group at C4 is a powerful electron-withdrawing group. rsc.org Its presence significantly decreases the electron density of the pyrazole ring, which can impact its reactivity in electrophilic aromatic substitution reactions. In the context of energetic materials, the nitro group is an "explosophore," contributing to the compound's energy content. nih.gov The reduction of the nitro group to an amino group is a common transformation that opens pathways to a different class of derivatives with altered properties. researchgate.net

The interplay of these three substituents—the reactive allyl group, the versatile bromo group, and the electron-withdrawing nitro group—makes this compound an interesting subject for further research in synthetic chemistry, materials science, and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-nitro-1-prop-2-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLPNJYNWUTVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Mechanistic Studies of 1 Allyl 5 Bromo 4 Nitro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Core in 1-Allyl-5-bromo-4-nitro-1H-pyrazole

The pyrazole ring, an aromatic heterocycle, exhibits a rich and varied reactivity profile that is heavily modulated by the nature and position of its substituents.

In a typical pyrazole ring, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, in the case of this compound, the presence of a strongly electron-withdrawing nitro group (-NO₂) at this very position drastically alters this reactivity. The nitro group deactivates the pyrazole ring towards further electrophilic aromatic substitution (EAS) reactions at the C4 position. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, are generally unlikely to occur at the C4 position under typical conditions due to this deactivating effect.

The C3 and C5 positions of the pyrazole ring are inherently more electron-deficient compared to the C4 position. This electron deficiency is further amplified by the presence of the C4-nitro group. Consequently, these positions are potential sites for nucleophilic attack. The C5 position, bearing the bromo substituent, is particularly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the adjacent C4 position stabilizes the intermediate Meisenheimer-type complex formed during the nucleophilic attack, thereby facilitating the displacement of the bromide ion. While direct experimental data for this compound is limited in publicly available literature, the reactivity of analogous 5-bromo-4-nitropyrazoles suggests that a variety of nucleophiles can displace the bromide.

| Nucleophile | Potential Product | Reaction Type |

| Amines (R-NH₂) | 1-Allyl-5-(alkylamino)-4-nitro-1H-pyrazole | SNAr |

| Alkoxides (R-O⁻) | 1-Allyl-5-alkoxy-4-nitro-1H-pyrazole | SNAr |

| Thiolates (R-S⁻) | 1-Allyl-5-(alkylthio)-4-nitro-1H-pyrazole | SNAr |

This table represents potential reactions based on the known reactivity of similar compounds.

Reactions Involving Allyl Substituent

The allyl group (CH₂=CH-CH₂-) attached to the N1 position of the pyrazole ring introduces a different dimension of reactivity, primarily centered around its double bond and its ability to act as a ligand for transition metals.

The allyl group can coordinate to transition metals in both η¹ (sigma-bonded) and η³ (pi-bonded, as a π-allyl ligand) fashions. The formation of π-allyl transition metal complexes is a cornerstone of organometallic chemistry and catalysis. While specific studies on this compound are not extensively documented, it is conceivable that this compound could react with low-valent transition metal precursors, such as palladium(0) or nickel(0), to form the corresponding π-allyl complexes. The pyrazole moiety itself can also act as a ligand, potentially leading to the formation of bidentate or bridging complexes. The electronic properties of the substituted pyrazole ring would undoubtedly influence the stability and reactivity of such metal complexes.

The allyl group can participate in a variety of transition metal-catalyzed coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, reactions like the Heck coupling, which involves the reaction of an unsaturated halide with an alkene, or the Suzuki coupling, which couples an organoboron compound with a halide, could potentially involve the allyl group of this compound. However, the more likely scenario for these coupling reactions would involve the C-Br bond at the C5 position of the pyrazole ring.

Reactivity of Bromo Substituent

As alluded to in section 3.1.2, the bromo substituent at the C5 position is the most reactive site for nucleophilic substitution. This reactivity is a direct consequence of the electronic properties of the pyrazole ring, which is rendered electron-deficient at this position by the adjacent nitro group.

The displacement of the bromide can be achieved with a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reaction provides a versatile handle for the further functionalization of the pyrazole scaffold, allowing for the introduction of diverse chemical moieties at the C5 position. The ease of this substitution makes this compound a potentially valuable building block in the synthesis of more complex heterocyclic compounds.

| Reaction Type | Reagents | Potential Product |

| Amination | RNH₂ / Base | 1-Allyl-5-(amino)-4-nitro-1H-pyrazole |

| Alkoxylation | ROH / Base | 1-Allyl-5-(alkoxy)-4-nitro-1H-pyrazole |

| Thiolation | RSH / Base | 1-Allyl-5-(thio)-4-nitro-1H-pyrazole |

| Suzuki Coupling | Arylboronic acid / Pd catalyst / Base | 1-Allyl-5-aryl-4-nitro-1H-pyrazole |

| Heck Coupling | Alkene / Pd catalyst / Base | 1-Allyl-5-alkenyl-4-nitro-1H-pyrazole |

This table illustrates potential transformations of the bromo substituent based on established pyrazole chemistry.

Reactions of the Nitro Group

The nitro group at the C4 position is a key functional handle that significantly influences the molecule's reactivity and allows for further derivatization.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding a versatile amine that can participate in a wide array of subsequent reactions. researchgate.net This conversion can be achieved using various reducing agents. Common methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org Chemical reducing agents such as iron in acidic media, zinc dust, or tin(II) chloride are also effective and can offer chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comniscpr.res.in For instance, the use of zinc powder and hydrazine (B178648) glyoxylate (B1226380) has been shown to be an effective system for the selective reduction of aromatic nitro compounds at room temperature. niscpr.res.in The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the allyl group's double bond.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient but may also reduce C=C bonds. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Acidic media | Mild and often used for selective reductions. commonorganicchemistry.com |

| Zn/Acid | Acidic media | Mild method for reducing nitro groups. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Useful in the presence of other reducible groups. commonorganicchemistry.com |

| NaBH₄/Ni(PPh₃)₄ | Ethanol, room temperature | A newer method for efficient reduction. jsynthchem.com |

| Hydrazine glyoxylate/Zn or Mg | Room temperature | Selective and rapid reduction. niscpr.res.in |

The nitro group is a strong electron-withdrawing group, and its presence at the C4 position significantly impacts the electron density and reactivity of the pyrazole ring. researchgate.net This electron-withdrawing effect deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack, particularly at the positions ortho and para to the nitro group. In the case of this compound, the nitro group enhances the electrophilicity of the C5 position, making the bromine atom a better leaving group in nucleophilic aromatic substitution reactions. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been used to understand the electron distribution in substituted pyrazoles, confirming that electron-withdrawing groups alter the charge distribution and thus the reactivity of the ring. nih.gov

Mechanistic Investigations of Pyrazole Formation and Transformation

The synthesis of the pyrazole ring itself and its subsequent transformations are subjects of mechanistic studies that provide insight into the reaction pathways.

The formation of the pyrazole ring often proceeds through a [3+2] cycloaddition reaction. Mechanistic studies, including kinetic analysis and computational modeling, have shed light on these processes. For many pyrazole syntheses, a stepwise cycloaddition mechanism is proposed. organic-chemistry.org This involves the initial formation of a zwitterionic or diradical intermediate, which then cyclizes to form the pyrazole ring. For example, the reaction of hydrazones with nitroolefins has been shown to proceed through a key nitropyrazolidine intermediate, supporting a stepwise pathway. organic-chemistry.org Theoretical studies using Molecular Electron Density Theory (MEDT) have also been employed to elucidate the mechanisms of such cycloadditions, often indicating a stepwise process involving the formation of an intermediate before the final ring closure. researchgate.netnih.gov These investigations are crucial for understanding and controlling the regioselectivity of pyrazole synthesis. researchgate.net

Role of Catalysts and Reagents in Reaction Pathways

Detailed, peer-reviewed research findings on the specific catalytic and reagent-driven reaction pathways of this compound are not extensively available in the public domain. The compound is primarily listed in chemical supplier catalogs, indicating its use as a potential building block in organic synthesis. However, by examining the reactivity of structurally similar bromo-nitro-pyrazole derivatives, we can infer the likely roles of various catalysts and reagents in potential transformations of this molecule.

The reactivity of this compound is dictated by its key functional groups: the bromo substituent at the 5-position, the nitro group at the 4-position, and the allyl group at the 1-position of the pyrazole ring. Each of these sites can be targeted with specific catalysts and reagents to achieve desired chemical transformations.

Catalytic Reduction of the Nitro Group

The nitro group at the C4 position is a versatile functional group that can be reduced to an amino group, which in turn serves as a key precursor for the synthesis of various heterocyclic systems, including pyrazolo[3,4-d]pyrimidines. A variety of reducing agents and catalytic systems are commonly employed for this transformation.

For a related compound, 4-bromo-3,5-dinitro-1H-pyrazole, an iron-catalyzed reduction of the nitro groups using hydrazine hydrate (B1144303) has been reported to be effective. This suggests that a similar approach could be applicable to this compound. Other common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The choice of catalyst and reaction conditions can sometimes allow for selective reduction of the nitro group without affecting other functional groups like the bromine atom or the allyl group's double bond.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the pyrazole ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. For other brominated pyrazoles, successful Suzuki-Miyaura couplings have been achieved using palladium catalysts like XPhos Pd G2, often in combination with a suitable base such as potassium phosphate (B84403) (K₃PO₄). The reaction allows for the introduction of a wide range of aryl, heteroaryl, and even styryl groups at the 5-position of the pyrazole ring.

Sonogashira Coupling: This reaction enables the formation of a bond between the C5 position of the pyrazole and a terminal alkyne. It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and requires a base. The Sonogashira coupling is a valuable method for synthesizing arylalkynes and conjugated enynes. The reactivity in Sonogashira couplings generally follows the order I > Br > Cl, making the bromo-substituted pyrazole a viable substrate.

The table below summarizes potential catalysts and reagents that could be employed in the reaction pathways of this compound, based on the reactivity of analogous compounds.

| Reaction Type | Potential Catalysts | Potential Reagents | Target Functional Group | Potential Product Type |

| Nitro Group Reduction | Iron (Fe), Pd/C, PtO₂, Raney Nickel | Hydrazine hydrate, Hydrogen gas (H₂) | 4-Nitro group | 1-Allyl-5-bromo-1H-pyrazol-4-amine |

| Suzuki-Miyaura Coupling | XPhos Pd G2, other Pd(0) complexes | Aryl/heteroaryl boronic acids, K₃PO₄ | 5-Bromo group | 1-Allyl-5-aryl/heteroaryl-4-nitro-1H-pyrazole |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Terminal alkynes, Triethylamine (Et₃N) | 5-Bromo group | 1-Allyl-5-alkynyl-4-nitro-1H-pyrazole |

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are common, the bromine atom on the electron-deficient pyrazole ring could also potentially undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, such as amines or thiols. The electron-withdrawing nitro group at the adjacent position would activate the C5 position towards nucleophilic attack. This pathway would lead to the direct replacement of the bromine atom with the nucleophile. For instance, reacting this compound with an amine in the presence of a suitable base could yield the corresponding 5-amino-substituted pyrazole.

It is important to note that the specific conditions (catalyst, ligand, base, solvent, temperature) for these reactions would need to be empirically determined and optimized for this compound. The interplay between the different functional groups on the molecule could lead to competing side reactions, and the choice of catalysts and reagents would be crucial in directing the reaction towards the desired product.

Iv. Advanced Spectroscopic and Structural Characterization Techniques for 1 Allyl 5 Bromo 4 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of organic compounds in solution. For 1-Allyl-5-bromo-4-nitro-1H-pyrazole, both ¹H and ¹³C NMR would provide definitive information about its structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the allyl group and the single proton on the pyrazole (B372694) ring.

Pyrazole Proton (H3): The pyrazole ring contains a single proton at the C3 position. Due to the electron-withdrawing nature of the adjacent nitro group at C4 and the bromine atom at C5, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum, likely in the range of δ 8.0-8.8 ppm.

Allyl Protons: The three protons of the N-allyl group (-CH₂-CH=CH₂) would form a complex spin system.

The two diastereotopic protons on the carbon attached to the pyrazole nitrogen (N-CH₂) would appear as a doublet of doublets or a multiplet, typically in the range of δ 4.8-5.2 ppm.

The internal vinylic proton (-CH=) would be observed as a multiplet, resulting from coupling to both the N-CH₂ protons and the terminal =CH₂ protons. Its chemical shift is anticipated to be between δ 5.8 and 6.2 ppm.

The two terminal vinylic protons (=CH₂) are chemically non-equivalent and would present as two distinct signals, likely doublet of doublets, in the δ 5.2-5.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-3 | 8.0 - 8.8 | Singlet (s) |

| Allyl N-CH₂ | 4.8 - 5.2 | Multiplet (m) or Doublet of Doublets (dd) |

| Allyl -CH= | 5.8 - 6.2 | Multiplet (m) |

| Allyl =CH₂ (trans) | 5.2 - 5.5 | Doublet of Doublets (dd) |

| Allyl =CH₂ (cis) | 5.2 - 5.5 | Doublet of Doublets (dd) |

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, corresponding to each unique carbon atom in the molecule. The electron-withdrawing nitro and bromo substituents heavily influence the chemical shifts of the pyrazole carbons.

Pyrazole Carbons:

C3: This carbon, bonded to the sole pyrazole proton, is expected to resonate in the range of δ 135-140 ppm.

C4: The carbon atom bearing the nitro group (C-NO₂) will be strongly deshielded, with its signal appearing significantly downfield, likely between δ 145-155 ppm.

C5: The carbon atom attached to the bromine (C-Br) would have its resonance shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," typically appearing in the δ 115-125 ppm range.

Allyl Carbons:

The N-CH₂ carbon is expected in the δ 50-55 ppm region.

The internal alkene carbon (-CH=) would appear around δ 130-135 ppm.

The terminal alkene carbon (=CH₂) is anticipated to resonate further upfield, around δ 118-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3 | 135 - 140 |

| Pyrazole C4-NO₂ | 145 - 155 |

| Pyrazole C5-Br | 115 - 125 |

| Allyl N-CH₂ | 50 - 55 |

| Allyl -CH= | 130 - 135 |

| Allyl =CH₂ | 118 - 125 |

While this compound does not have constitutional isomers formed by simple rearrangement, NMR can be used to study dynamic processes such as conformational changes. Rotation around the N1-CH₂ single bond of the allyl group can be restricted, potentially leading to different stable conformers. Variable-temperature NMR experiments could be employed to study this dynamic behavior. If the rotation is slow on the NMR timescale at lower temperatures, one might observe the broadening or splitting of signals, particularly for the allyl group protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an essential technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the nitro and allyl groups.

Nitro Group (NO₂): The most prominent features would be two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. For nitro groups on an aromatic-like ring, these typically appear around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.com

Allyl Group: The allyl moiety would give rise to several characteristic bands:

A C=C stretching vibration around 1640-1680 cm⁻¹. vscht.cz

Vinylic =C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). vscht.cz

Aliphatic C-H stretching of the CH₂ group would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Pyrazole Ring: C=N and C=C stretching vibrations within the pyrazole ring would contribute to absorptions in the 1400-1600 cm⁻¹ region.

Carbon-Bromine Bond (C-Br): A weak to medium absorption band for the C-Br stretch is expected in the fingerprint region, typically between 690-515 cm⁻¹. orgchemboulder.comlibretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Alkene (=C-H) | Stretch | 3100 - 3010 | Medium |

| Alkane (-CH₂) | Stretch | 2960 - 2850 | Medium |

| Alkene (C=C) | Stretch | 1680 - 1640 | Medium-Weak |

| Pyrazole Ring | C=C, C=N Stretch | 1600 - 1400 | Medium |

| Alkyl Halide (C-Br) | Stretch | 690 - 515 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about a molecule's mass and, through fragmentation analysis, its structure. For this compound (C₆H₆BrN₃O₂), the molecular weight is approximately 247.04 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, this peak would appear as a doublet (M⁺ and M⁺+2) with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.

Fragmentation Patterns: Electron impact ionization would likely induce fragmentation, providing structural clues. gbiosciences.com Common fragmentation pathways would include:

Loss of the Allyl Group: Cleavage of the N-allyl bond would be a major fragmentation pathway, resulting in a prominent peak at M-41 (loss of •C₃H₅).

Loss of the Nitro Group: Fragmentation involving the loss of a nitro group (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da) is common for nitroaromatic compounds.

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment corresponding to the loss of a bromine radical (•Br, 79 or 81 Da).

Heterocyclic Ring Fission: The pyrazole ring itself could undergo cleavage, leading to smaller charged fragments. gbiosciences.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Notes |

| ~247/249 | [M]⁺ | Molecular ion; isotopic doublet due to Bromine |

| ~206/208 | [M - C₃H₅]⁺ | Loss of allyl group |

| ~201/203 | [M - NO₂]⁺ | Loss of nitro group |

| ~168 | [M - Br]⁺ | Loss of bromine radical |

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. nih.govthepharmajournal.com

This technique would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the planarity of the pyrazole ring and reveal the specific conformation of the allyl substituent relative to the ring.

Absolute Configuration: For chiral crystals, the absolute configuration can be determined.

The structural data obtained from X-ray crystallography is the gold standard for molecular structure confirmation and provides insights into the solid-state properties of the material. thepharmajournal.commdpi.com

Crystal Structure Determination

A suitable single crystal of the compound, grown through techniques such as slow evaporation of a saturated solution, would be isolated and mounted on a diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed. The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell—the smallest repeating unit of the crystal lattice. From this map, the positions of the individual atoms can be determined, leading to a complete structural solution.

The crystallographic data obtained from such an experiment would be presented in a standardized format, as shown in the hypothetical data table below. This table includes key parameters that define the crystal's structure and the quality of the diffraction data.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₆H₆BrN₃O₂ | The molecular formula of the compound. |

| Formula Weight | 232.04 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific arrangement of symmetry elements in the crystal. |

| a (Å) | Value | The length of the 'a' axis of the unit cell. |

| b (Å) | Value | The length of the 'b' axis of the unit cell. |

| c (Å) | Value | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | Value | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | Value | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | Value | The theoretical density of the crystal. |

| R-factor | Value | An indicator of the quality of the agreement between the calculated and observed structure factors. |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a single-crystal X-ray diffraction experiment. The actual determination of these parameters requires experimental analysis.

Intermolecular Interactions and Packing

The arrangement of molecules within the crystal lattice, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. An analysis of the crystal structure of this compound would reveal the specific forces that dictate its supramolecular assembly.

Given the functional groups present in the molecule, several types of interactions would be anticipated:

Halogen Bonding: The bromine atom at the C5 position of the pyrazole ring is an effective halogen bond donor. It would likely engage in directional interactions with electron-rich atoms on neighboring molecules, such as the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring.

C–H···O and C–H···N Hydrogen Bonds: While lacking strong hydrogen bond donors like N-H or O-H groups, the molecule can form weaker C–H···O and C–H···N hydrogen bonds. The hydrogen atoms of the allyl group and the pyrazole ring could interact with the oxygen atoms of the nitro group and the nitrogen atoms of adjacent pyrazole rings.

Dipole-Dipole Interactions: The highly polar nitro group (–NO₂) introduces a significant dipole moment in the molecule, leading to dipole-dipole interactions that would influence the molecular packing.

A detailed crystallographic report would quantify these interactions, providing information on bond distances and angles to confirm their presence and strength. This analysis is crucial for understanding the physical properties of the solid material and for the rational design of new materials with desired structural motifs.

V. Theoretical and Computational Studies of 1 Allyl 5 Bromo 4 Nitro 1h Pyrazole

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic behavior of 1-allyl-5-bromo-4-nitro-1H-pyrazole. These calculations provide insights into electron distribution and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. DFT calculations are used to determine the optimized geometry and electronic properties of pyrazole (B372694) derivatives. nih.gov For substituted pyrazoles, the B3LYP functional combined with a 6-31G(d,p) basis set is a common level of theory for achieving reliable results. nih.gov Such calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map visualizes the charge distribution on the molecular surface. In pyrazole derivatives containing nitro groups, the MEP analysis typically reveals that the regions around the nitro group and amide functionalities are electron-deficient, making them susceptible to nucleophilic attack. nih.govunar.ac.id Conversely, electron-rich regions, which are prone to electrophilic attack, can also be identified. This analysis is crucial for understanding intermolecular interactions and predicting reaction pathways.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pearson.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net For pyrazole derivatives with electron-withdrawing groups like the nitro group, the LUMO is often localized on this part of the molecule, indicating its role in accepting electrons. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling can be employed to investigate the mechanisms of reactions involving pyrazole derivatives. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, DFT calculations can be used to study the electrophilic substitution reactions that are characteristic of pyrazoles, particularly at the C4 position. nih.gov

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting various spectroscopic data. For pyrazole derivatives, DFT can be used to calculate vibrational frequencies (IR and Raman), which can be compared with experimental spectra to confirm the molecular structure. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks in UV-Vis spectra. nih.gov These predictions are invaluable for the characterization of new compounds.

Molecular Dynamics Simulations (if applicable for related compounds)

Vi. Applications and Potential Research Avenues of 1 Allyl 5 Bromo 4 Nitro 1h Pyrazole

Medicinal Chemistry and Biological Activity

The pyrazole (B372694) nucleus is a well-established pharmacophore, present in a variety of therapeutic agents. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities. ias.ac.in The specific substitutions on the 1-Allyl-5-bromo-4-nitro-1H-pyrazole ring suggest several potential applications in medicinal chemistry.

The pyrazole scaffold is a cornerstone in the development of compounds with a broad range of biological activities, including antimicrobial effects. ias.ac.in The introduction of a nitro group, as seen in this compound, is a known strategy for enhancing the biological activity of heterocyclic compounds. rsc.org Nitro-containing molecules are among the primary treatments for various infections. rsc.org

Research into nitropyrazole derivatives has demonstrated their potential as effective antimicrobial agents. rsc.org The antimicrobial action of nitro compounds is often attributed to the reduction of the nitro group within microbial cells, which produces toxic intermediates like nitroso and superoxide (B77818) species. rsc.org These reactive species can then damage cellular components such as DNA, leading to cell death. rsc.org Studies on various pyrazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as fungi. researchgate.net For instance, certain pyrazole-thiazole hybrids have shown potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values as low as 1.9 µg/mL. researchgate.net The functional groups attached to the pyrazole ring, such as the nitro group in this compound, are crucial in defining their biological potency. ias.ac.in

| Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference(s) |

| Pyrazole-Thiazole Hybrids | S. aureus, K. planticola | 1.9 - 3.9 µg/mL | researchgate.net |

| Thiazolidinone-clubbed Pyrazoles | E. coli | 16 µg/mL | researchgate.net |

| Imidazo-pyridine substituted Pyrazoles | Gram-positive & Gram-negative bacteria | <1 µg/mL (MBC) | researchgate.net |

| N-(trifluoromethylphenyl) derivatives | Gram-positive bacteria (inc. MRSA) | 0.78 µg/mL | researchgate.net |

Nitrated pyrazole compounds are a significant area of research in the field of energetic materials (EMs). nih.gov They are noted for their high heats of formation, high density, considerable thermal stability, and powerful detonation performance, making them suitable for applications in explosives, propellants, and pyrotechnics. nih.govresearchgate.net The pyrazole ring itself is a desirable scaffold for energetic materials due to its high enthalpy of formation and the stability it confers. researchgate.net

The energy content of these materials is largely derived from the presence of nitro groups. researchgate.net Compounds with multiple nitro groups, such as 3,4,5-trinitropyrazole (TNP), are widely studied. researchgate.net While this compound contains only one nitro group, such mononitropyrazoles often serve as crucial intermediates for synthesizing more powerful energetic materials. nih.gov However, even on their own, nitropyrazoles can exhibit significant energetic properties. Research has focused on creating pyrazole derivatives with a favorable balance between energy and stability. researchgate.netacs.org For example, some nitropyrazole derivatives have been shown to have detonation velocities and pressures that compete with or even exceed those of traditional explosives like TNT. rsc.orgacs.org The combination of a nitro group and a pyrazole core in this compound suggests its potential as either a standalone energetic material or a precursor to more advanced high-energy-density materials (HEDMs). researchgate.netacs.org

| Compound Type | Detonation Velocity (vD) | Detonation Pressure (P) | Key Features | Reference(s) |

| N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine Salt | 9364 m/s | - | Insensitive, high thermal stability | - |

| Isomeric Pyrazole–Tetrazole (H₂DNP-5T) | - | - | High density, enhanced by H-bonding | rsc.org |

| 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole) | 8747 m/s | 33.0 GPa | Low sensitivity, comparable to RDX | rsc.org |

| Hydroxylammonium salt of a dinitromethyl pyrazole | 8700 m/s | - | Comparable to RDX | rsc.org |

The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules. The pyrazole core is a versatile building block in medicinal chemistry. chemenu.com The functional groups on this specific compound—the reactive allyl group, the displaceable bromine atom, and the reducible nitro group—offer multiple sites for chemical modification.

The bromine atom at the C5 position can be readily substituted by various nucleophiles, allowing for the introduction of diverse functional groups. nih.gov The nitro group can be reduced to an amino group, which then serves as a handle for further derivatization, such as the formation of amides or Schiff bases. nih.gov The allyl group also presents opportunities for various chemical transformations. This synthetic versatility allows this compound to be a starting point for creating libraries of novel compounds to be screened for a wide range of biological activities. ias.ac.in Pyrazoles are recognized as important intermediates in heterocyclic chemistry, used to construct complex systems. nih.gov

Glucagon (B607659) receptor antagonists are a class of drugs investigated for the treatment of type 2 diabetes. nih.gov They work by blocking the action of the hormone glucagon, which raises blood glucose levels. nih.gov Notably, novel classes of pyrazole-containing compounds have been identified as potent and selective human glucagon receptor antagonists. nih.govnih.gov

One study reported the discovery of a series of 1,3,5-pyrazoles as effective glucagon receptor antagonists that were orally bioavailable and showed efficacy in animal models. nih.gov Another research effort led to the development of MK-0893, a pyrazole derivative that acts as a reversible and competitive antagonist with high binding affinity for the glucagon receptor. nih.gov Furthermore, the synthesis of some glucagon receptor antagonists has utilized C-nitroazoles as intermediate products, highlighting a direct link between the structural motifs present in this compound and this therapeutic area. researchgate.net This suggests that the bromo-nitro-pyrazole scaffold could be a valuable starting point for designing new glucagon receptor antagonists. researchgate.net

The pyrazole scaffold is a key component in a number of commercial insecticides. nih.gov Research has shown that various pyrazole derivatives exhibit significant insecticidal activity against a range of pests. researchgate.netnih.gov For example, N-phenylpyrazole derivatives have demonstrated good activity against Musca domestica L. ias.ac.in

Studies on pyrazole-5-carboxamides, which share the core pyrazole ring, showed high insecticidal activity against pests like the cotton bollworm (Helicoverpa armigera) and the spider mite (Tetranychus cinnabarinus). nih.gov Some of these compounds displayed stomach activities of 60% at a concentration of just 5 mg/kg. nih.gov The introduction of different substituents onto the pyrazole ring is a key strategy for developing new crop protection products. nih.gov Given that some C-nitroazole derivatives have been reported to possess insecticidal properties, this compound represents a promising lead structure for the development of new insecticidal agents. researchgate.net

| Pyrazole Derivative Type | Target Pest(s) | Observed Activity | Reference(s) |

| Pyrazole-5-carboxamides | Cotton bollworm (H. armigera) | 60% stomach activity at 5 mg/kg | nih.gov |

| Pyrazole-5-carboxamides | Bean aphid (A. craccivora) | 95-100% foliar contact activity at 200 mg/kg | nih.gov |

| Pyrazole-5-carboxamides | Spider mite (T. cinnabarinus) | 95% miticidal and ovicidal activity at 200 mg/kg | nih.gov |

| Fluoro-substituted Phenylpyrazoles | Mythimna separata | 43% activity at 0.1 mg/L (outperforming control) | nih.gov |

| Fluoro-substituted Phenylpyrazoles | Plutella xylostella | 94% activity at 10⁻⁵ mg/L (outperforming control) | nih.gov |

Materials Science Applications

Beyond its biological potential, the pyrazole ring system is utilized in materials science. nih.gov The electronic properties of the pyrazole ring, which can be tuned by substituents, make its derivatives candidates for various advanced materials. For instance, some pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties. nih.gov The presence of electron-donating and electron-accepting groups on the ring system can lead to large molecular hyperpolarizability, a key requirement for NLO materials. The nitro group on this compound is a strong electron-withdrawing group, which could contribute to significant NLO properties. Additionally, as discussed previously, nitropyrazoles are important in the field of pyrotechnics and energetic materials. nih.gov The polymerization of vinylpyrazoles (an analogue of allylpyrazoles) has also been studied, suggesting that the allyl group on the target compound could potentially be used in polymerization reactions to create novel polymers with specific thermal or optical properties. nih.gov

Non-Linear Optical (NLO) Materials

The search for advanced materials with significant non-linear optical (NLO) properties is a key area of research in materials science, with applications in optoelectronics, including optical switching and data processing. Organic compounds, particularly those with a "push-pull" electronic structure, are promising candidates for NLO materials. nih.govresearchgate.net Pyrazole derivatives have garnered interest in this field due to their inherent electronic characteristics. researchgate.netresearchgate.net

While specific experimental data on the NLO properties of this compound are not extensively documented in publicly available literature, studies on analogous pyrazoline and pyrazole derivatives with different electron-accepting groups (like nitro and cyano groups) have shown that their molecular structure can lead to good NLO properties. researchgate.netresearchgate.netresearchgate.net The magnitude of this effect is highly dependent on the specific arrangement of the functional groups. researchgate.net Theoretical and experimental studies on similar structures suggest that pyrazole derivatives can be tailored to exhibit significant third-order NLO responses, making them candidates for further investigation as NLO materials. researchgate.netresearchgate.net

Future Directions in Pyrazole Research Relevant to the Compound

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry increasingly emphasizes the principles of "green chemistry" to create more environmentally friendly and sustainable processes. researchgate.net Traditional synthesis of pyrazoles often involves hazardous solvents, harsh catalysts, and lengthy reaction times. benthamdirect.com Future research will undoubtedly focus on greener alternatives for the synthesis of this compound and related compounds.

A significant area of development is the use of microwave-assisted organic synthesis (MAOS). tandfonline.com This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.comresearchgate.net Studies have demonstrated the successful synthesis of various pyrazole derivatives using microwave irradiation, often in solvent-free conditions, which further enhances the green credentials of the process. researchgate.netnih.gov Ultrasound-assisted synthesis is another energy-efficient method being explored. benthamdirect.comrsc.org

The replacement of volatile and toxic organic solvents is another cornerstone of green chemistry. The use of greener media like water, ethanol, or ionic liquids is being actively investigated for pyrazole synthesis. nih.govias.ac.inekb.eg Combining these benign solvents with techniques like microwave or ultrasound irradiation represents a powerful strategy for sustainable chemical production. benthamdirect.comnih.gov

Exploration of Novel Derivatizations

The structure of this compound provides multiple handles for chemical modification, opening avenues for the creation of novel derivatives with potentially new or enhanced properties. The exploration of such derivatizations is a key aspect of drug discovery and materials science. nih.gov

The bromine atom at the C5 position is a particularly versatile functional group. It is an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, the Suzuki-Miyaura coupling reaction can be used to introduce a wide array of aryl or heteroaryl groups by reacting the bromo-pyrazole with boronic acids. rsc.orgnih.govacs.orgrsc.org This method has been successfully applied to 4-bromo-pyrazoles to create diverse libraries of substituted compounds. rsc.orgnih.gov Similarly, other coupling reactions like the Buchwald-Hartwig amination could be employed to form C-N bonds, further expanding the accessible chemical space. researchgate.net

Furthermore, the nitro group at the C4 position can be chemically transformed. A common and useful transformation is its reduction to an amino group. This resulting amine can then serve as a key intermediate for a host of further functionalizations, including acylation or the construction of new heterocyclic rings. The allyl group also offers possibilities for modification, such as isomerization or cleavage, to allow for different N1 substituents.

Advanced Catalytic Systems for Synthesis

The development of advanced catalytic systems is revolutionizing the synthesis of complex heterocyclic molecules like pyrazoles. acs.org These methods offer greater efficiency, selectivity, and sustainability compared to classical approaches. rsc.org

Transition-metal catalysis is at the forefront of these advancements. researchgate.netrsc.org Catalysts based on metals like palladium, copper, and iron are widely used for constructing and functionalizing the pyrazole ring. ias.ac.inrsc.orgsouthwales.ac.uk For example, copper-catalyzed cycloaddition reactions provide efficient routes to pyrazole synthesis. organic-chemistry.orgrsc.org Palladium catalysts are instrumental in cross-coupling reactions for derivatization, as mentioned previously. rsc.org Iron-based catalysts, which are cheaper and more environmentally benign, have been developed for reactions such as the reduction of nitro groups and for the synthesis of the pyrazole core itself. ias.ac.inrsc.org

Future research will likely focus on direct C-H functionalization, which avoids the need to pre-functionalize the starting materials (e.g., by halogenation), making the synthesis more atom-economical. researchgate.netrsc.org The development of enantioselective catalytic systems is also a major goal, particularly for producing chiral pyrazole derivatives for pharmaceutical applications. acs.org Additionally, the use of heterogeneous and recyclable catalysts, such as metal nanoparticles or metals supported on solid matrices, aligns with green chemistry principles by simplifying catalyst separation and reuse. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Allyl-5-bromo-4-nitro-1H-pyrazole?

- Methodology :

- Begin with cyclocondensation of ethyl acetoacetate with allylhydrazine to form the pyrazole core. Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination .

- Nitration can be achieved using a nitrating mixture (HNO₃/H₂SO₄) at low temperatures (0–10°C), followed by purification via column chromatography (silica gel, hexane/ethyl acetate) .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like di-substituted derivatives.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Characterization Protocol :

- ¹H/¹³C NMR : Identify allyl protons (δ 5.0–6.0 ppm, multiplet) and pyrazole ring protons (δ 7.5–8.5 ppm). Bromine and nitro groups deshield adjacent carbons, observable in ¹³C NMR .

- IR Spectroscopy : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-Br stretch (~650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (M⁺) should align with the molecular weight (e.g., 257.01 g/mol for C₇H₇BrN₃O₂) .

Q. What are the stability and storage recommendations for this compound?

- Guidelines :

- Store in airtight, light-resistant containers at –20°C to prevent decomposition. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the nitro group .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., denitration or allyl group oxidation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Approach :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-5 bromine as a leaving group).

- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols, focusing on charge distribution at C-4 (activated by nitro) .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Experimental Design :

- Use directing groups (e.g., temporary protection of the nitro group as a benzyl ether) to guide cross-coupling reactions (e.g., Suzuki-Miyaura at C-5 bromine) .

- Evaluate Pd-catalyzed C–H activation at the allyl group for late-stage diversification (e.g., Heck coupling) .

Q. How does the crystal structure of derivatives inform intermolecular interactions?

- Crystallographic Analysis :

- Grow single crystals via slow evaporation (solvent: ethanol/water). Solve structures using X-ray diffraction (Mo-Kα radiation) to reveal hydrogen bonding (e.g., nitro···π interactions) and packing motifs .

- Compare with related bromopyrazole structures (e.g., 5-Bromo-1-methyl-4-nitro-1H-pyrazole) to assess steric effects of the allyl group on lattice stability .

Q. What in vitro assays evaluate the pharmacological potential of this compound?

- Biological Screening :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.